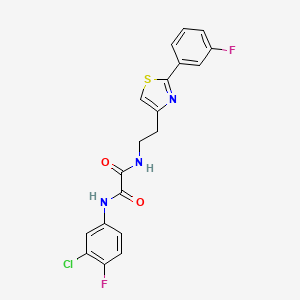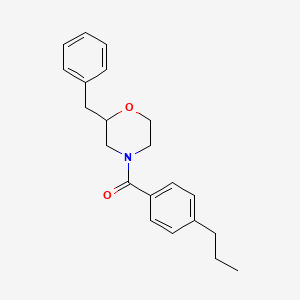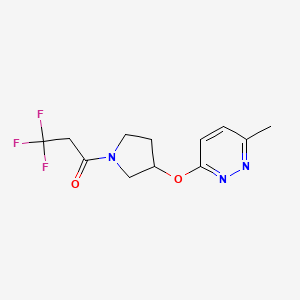![molecular formula C19H19N3O B2852121 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 2189499-71-4](/img/structure/B2852121.png)
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a common structure in many biologically active compounds, particularly tropane alkaloids . This core is attached to a quinoxaline group, another important structure found in various bioactive compounds.
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often involves enantioselective construction methods . These methods aim to create the bicyclic scaffold in a stereoselective manner, meaning the spatial arrangement of the atoms is carefully controlled .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane core is a bicyclic structure, meaning it consists of two fused rings . In this case, the rings are a six-membered ring and a three-membered ring. The quinoxaline group is a bicyclic aromatic compound consisting of two fused six-membered rings, one being benzene and the other being pyrazine.Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
The azabicyclo[3.2.1]octane scaffold is a central core in the synthesis of tropane alkaloids . These alkaloids have various biological activities and are significant in the development of medications for conditions such as motion sickness, Parkinson’s disease, and irritable bowel syndrome. The stereoselective preparation of this scaffold is crucial for the bioactivity of the resulting compounds.
Drug Discovery
Nitrogen-containing heterocycles like 2-azabicyclo[3.2.1]octanes, which are structurally related to the compound , have shown significant potential in drug discovery . They serve as key synthetic intermediates in the total synthesis of complex molecules and have a unique structure that can be challenging to acquire, making them valuable in medicinal chemistry.
Total Synthesis of Complex Molecules
The unique bicyclic architecture of azabicyclo[3.2.1]octanes makes them suitable intermediates in the total synthesis of various target molecules . Their presence in the total synthesis process is crucial due to their pharmacological potential and the structural complexity they contribute to the synthesized molecules.
Biological Activities
Compounds derived from the azabicyclo[3.2.1]octane scaffold have been reported to exhibit a range of biological activities . For instance, derivatives have shown nematicidal activity against plant-parasitic nematodes, which are a significant threat to global agriculture.
Pharmacological Potential
The structural similarity of azabicyclo[3.2.1]octane derivatives to bioactive alkaloids such as nicotine, cocaine, and morphine contributes to their medicinal and biological effects . Their rigid bicyclic backbone is an important feature in medicinal chemistry, influencing their interaction with biological targets.
Development of Antimicrobial Agents
Azabicyclo[3.2.1]octane derivatives have been explored for their antimicrobial properties . Certain derivatives have shown promising activity against bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.
Mécanisme D'action
Target of Action
The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling . Therefore, it’s plausible that this compound might have similar effects.
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYMRBXERMTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

